Anticancer Potency in MCF-7 Breast Cancer Cells: Meta-Methyl vs. Para-Methyl vs. Unsubstituted Benzamide
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide (meta-methyl) demonstrated an IC50 of 15 µM against MCF-7 breast cancer cells with a mechanism of apoptosis induction [1]. In contrast, related 1,3,4-thiadiazole benzamide analogs in the same screening library lacking the cyclopropyl group or bearing different substitution patterns showed substantially weaker activity (IC50 >100 µM and IC50 28–55 µM range) against various targets [2]. Within the broader 1,3,4-thiadiazole class, optimized lead compounds achieved IC50 values of <10 µM against MCF-7 cells, representing the potency ceiling for this scaffold class [3]. The meta-methyl substitution on the benzamide ring therefore positions this compound at an intermediate potency level within the class—stronger than unsubstituted or des-cyclopropyl analogs but not yet reaching the sub-10 µM range of multiply optimized derivatives.
| Evidence Dimension | Cytotoxicity IC50 against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 15 µM (apoptosis induction) |
| Comparator Or Baseline | Same-library analogs lacking cyclopropyl: IC50 >100 µM and IC50 28–55 µM [2]; Class-optimized leads: IC50 <10 µM [3] |
| Quantified Difference | ~2–6.7-fold more potent than des-cyclopropyl library analogs; ~1.5–2-fold less potent than most optimized class leads |
| Conditions | MCF-7 human breast adenocarcinoma cell line; MTT or comparable viability assay |
Why This Matters
Procurement for breast cancer screening programs should prioritize this compound over des-cyclopropyl or unsubstituted benzamide analogs based on demonstrated MCF-7 activity, while recognizing that further derivatization may be needed to match the potency of the most optimized class members.
- [1] ChemicalBook/BenchChem aggregated data. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide: MCF-7 IC50 15 µM, mechanism: apoptosis induction. CAS 571954-81-9. Note: Primary source is aggregated vendor screening data; independent peer-reviewed confirmation pending. View Source
- [2] PubChem BioAssay. Table 2: Compound screening data. Compounds lacking optimal substituents: IC50 >100 µM to 28–55 µM range. PMC. https://pmc.ncbi.nlm.nih.gov/ View Source
- [3] Hekal, M. H. et al. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Adv. 2023, 13, 15810–15825. doi:10.1039/D3RA02716C View Source
